3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide
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Overview
Description
3-[(2’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(2’-Chlorophenoxy)methyl]bromobenzene+Zn→3-[(2’-Chlorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3-[(2’-Chlorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 3-[(2’-Chlorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3-[(2’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the chlorophenoxy group, which imparts specific reactivity and selectivity in coupling reactions. This makes it particularly useful in the synthesis of compounds where the chlorophenoxy moiety is a desired functional group.
Properties
Molecular Formula |
C13H10BrClOZn |
---|---|
Molecular Weight |
363.0 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
HKKUHOHGEFQNCY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C[C-]=C2)Cl.[Zn+]Br |
Origin of Product |
United States |
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